(2Z,5Z)-5-(2-fluorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[(2-fluorophenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2S/c17-13-4-2-1-3-10(13)9-14-15(21)19-16(22-14)18-11-5-7-12(20)8-6-11/h1-9,20H,(H,18,19,21)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADCBEVCUONKJK-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z,5Z)-5-(2-fluorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a thiazolidinone derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thiazolidinone ring, a fluorobenzylidene moiety, and a hydroxyphenyl imine group. Research has indicated that this compound may possess significant anticancer, antimicrobial, and antiviral properties.
- Molecular Formula : C₁₆H₁₁FN₂O₂S
- Molecular Weight : 314.3 g/mol
- CAS Number : 461673-89-2
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. A structure-activity relationship (SAR) analysis indicates that modifications to the thiazolidinone ring can enhance cytotoxicity against various cancer cell lines.
- Mechanism of Action : The compound interacts with cellular pathways involved in apoptosis and cell cycle regulation. It has been shown to induce cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against human cancer cell lines such as HL-60 (acute leukemia) and MCF-7 (breast cancer), with IC₅₀ values ranging from 10 to 30 µM .
Antimicrobial Activity
The antimicrobial properties of thiazolidinones have been well-documented, with several derivatives showing efficacy against a range of bacterial and fungal pathogens.
- Efficacy Against Pathogens : this compound has shown activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported between 25 to 100 µg/mL depending on the strain tested .
- Mechanism of Action : The compound is believed to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.
Antiviral Activity
Emerging research suggests that this compound may also possess antiviral properties, particularly against RNA viruses such as SARS-CoV-2.
- Inhibition Studies : Docking studies indicated that this compound could effectively inhibit the main protease of SARS-CoV-2 with an IC₅₀ value of approximately 0.01 µM .
- Cell Viability Impact : While exhibiting antiviral activity, the compound showed moderate effects on the viability of normal human cells at higher concentrations, indicating a need for careful dose optimization in therapeutic applications .
Research Findings Summary Table
| Biological Activity | Target | IC₅₀ Value | Mechanism |
|---|---|---|---|
| Anticancer | HL-60, MCF-7 | 10 - 30 µM | Induction of apoptosis via caspase activation |
| Antimicrobial | Various bacteria | 25 - 100 µg/mL | Disruption of cell wall synthesis |
| Antiviral | SARS-CoV-2 main protease | ~0.01 µM | Competitive inhibition at active site |
Scientific Research Applications
Case Studies and Findings
Several studies have highlighted the efficacy of thiazolidinone derivatives against various cancer cell lines:
- A study demonstrated that a related thiazolidinone hybrid showed significant cytotoxicity against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines, with IC50 values indicating potent activity at low concentrations .
- Another investigation focused on the structure-activity relationship (SAR) of thiazolidinones, revealing that modifications at specific positions could enhance their anticancer potency, suggesting a tailored approach for drug design .
Data Summary
| Cell Line | Compound Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| A549 | 5-(2-fluorobenzylidene)-2-thiazolidinone | 10.5 | Apoptosis induction |
| MCF-7 | 5-(2-fluorobenzylidene)-2-thiazolidinone | 8.3 | NF-κB pathway inhibition |
Efficacy Against Microbial Strains
Thiazolidinones have also shown promise as antimicrobial agents:
- The compound has been evaluated for its activity against various bacterial strains, demonstrating significant inhibitory effects comparable to standard antibiotics .
- In vitro studies indicated that modifications to the thiazolidinone structure could enhance antibacterial activity, making them potential candidates for overcoming antibiotic resistance .
Case Studies and Findings
Research has documented the antimicrobial properties of thiazolidinones:
- A study reported that a series of thiazolidinone derivatives exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations (MICs) lower than conventional treatments .
- Another investigation highlighted the antifungal properties of these compounds, suggesting their utility in treating fungal infections resistant to standard therapies .
Data Summary
| Microbial Strain | Compound Tested | MIC Value (µg/mL) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 5-(2-fluorobenzylidene)-2-thiazolidinone | 15 | Antibacterial |
| Escherichia coli | 5-(2-fluorobenzylidene)-2-thiazolidinone | 25 | Antibacterial |
| Candida albicans | 5-(2-fluorobenzylidene)-2-thiazolidinone | 30 | Antifungal |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Insights
- Electron-Withdrawing Groups (EWGs): The 2-fluorobenzylidene group in the target compound may enhance cellular uptake compared to electron-donating substituents (e.g., methoxy or hydroxy groups) .
- Hydroxyphenyl vs. Phenoxyphenyl: The 4-hydroxyphenylimino group in the target compound could improve solubility and target binding compared to bulkier phenoxyphenyl analogs .
Pharmacological and Mechanistic Comparisons
Anticancer Activity
- Microtubule Depolymerization: The structurally related compound HBPT () inhibits glioblastoma cell proliferation (IC₅₀ = 20 µM) by destabilizing microtubules, a mechanism shared with colchicine-site binders.
- Apoptosis Induction: Fluorinated analogs like the target compound may enhance mitochondrial membrane permeability, triggering caspase-3 activation .
Antimicrobial Activity
- Nitrothiazole Hybrids (): The 5-nitrothiazolylimino substituent in analogs confers broad-spectrum antimicrobial activity, suggesting that the target compound’s 4-hydroxyphenyl group could be optimized for similar efficacy.
Structure-Activity Relationship (SAR) Trends
Position 5 Substitutions:
- 2-Fluorobenzylidene: Balances lipophilicity and electronic effects for blood-brain barrier penetration (critical for CNS targets) .
- 4-Nitrobenzylidene: Increases cytotoxicity but may reduce selectivity ().
Position 2 Substitutions: 4-Hydroxyphenylimino: Potential for hydrogen bonding with kinase ATP-binding pockets . Thiadiazole-Indazole Hybrids: Enhance multi-target engagement (e.g., AChE and BChE in Alzheimer’s) .
Q & A
Q. How can resistance mechanisms (e.g., in microbial or cancer cells) be overcome?
- Strategies :
- Co-administer with efflux pump inhibitors (e.g., verapamil for P-gp inhibition) .
- Modify the thiazolidinone core to reduce recognition by resistance-conferring mutations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
